molecular formula C6H14OS B2487000 2-(Tert-butoxy)ethane-1-thiol CAS No. 25674-62-8

2-(Tert-butoxy)ethane-1-thiol

Cat. No.: B2487000
CAS No.: 25674-62-8
M. Wt: 134.24
InChI Key: BGWKGMGTTGBHEH-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and a tert-butoxy group (-O-tert-butyl) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2-chloroethanol with tert-butyl alcohol in the presence of a base to form 2-(tert-butoxy)ethanol. This intermediate is then treated with thiourea and hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding ethane derivative.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Ethane derivatives.

    Substitution: Various substituted ethane derivatives depending on the reagents used.

Scientific Research Applications

2-(Tert-butoxy)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a thiol-protecting agent in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiol-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethane-1-thiol involves its reactivity with various chemical species. The thiol group can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo elimination or substitution reactions. The compound’s reactivity is influenced by the steric hindrance and electronic effects of the tert-butoxy group.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)ethanol: Similar structure but lacks the thiol group.

    2-(Tert-butoxy)ethylamine: Contains an amine group instead of a thiol group.

    2-(Tert-butoxy)ethane-1-amine: Similar structure with an amine group.

Uniqueness

2-(Tert-butoxy)ethane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group, which imparts distinct reactivity and properties. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,3)7-4-5-8/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWKGMGTTGBHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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